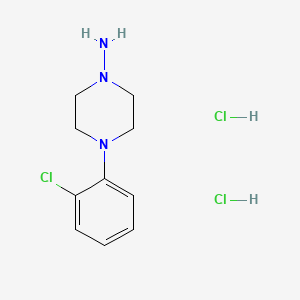![molecular formula C7H14ClF2NO B13543082 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride is a chemical compound with the molecular formula C7H13F2NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains two fluorine atoms and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes, modified pyrrolidine derivatives
Substitution: Various substituted pyrrolidine derivatives
Aplicaciones Científicas De Investigación
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. Additionally, it can interact with receptors to influence cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(2S)-4,4-difluoropyrrolidin-2-yl]ethanol
- **2-[(2S)-4,4-difluoropyrrolidin-2-yl]methanol
- **2-[(2S)-4,4-difluoropyrrolidin-2-yl]butan-2-ol
Uniqueness
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride is unique due to the presence of both fluorine atoms and a hydroxyl group on the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H14ClF2NO |
|---|---|
Peso molecular |
201.64 g/mol |
Nombre IUPAC |
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-6(2,11)5-3-7(8,9)4-10-5;/h5,10-11H,3-4H2,1-2H3;1H/t5-;/m0./s1 |
Clave InChI |
RSENNMQCDLHFQR-JEDNCBNOSA-N |
SMILES isomérico |
CC(C)([C@@H]1CC(CN1)(F)F)O.Cl |
SMILES canónico |
CC(C)(C1CC(CN1)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)

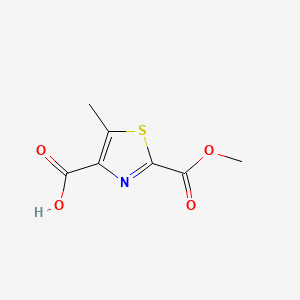
![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
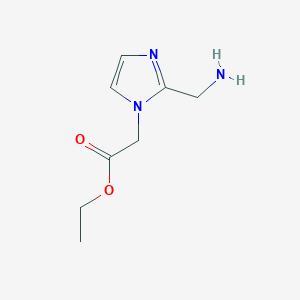
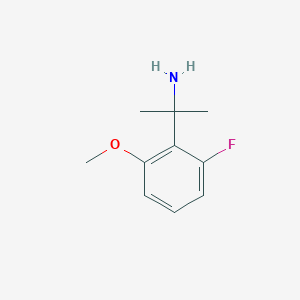
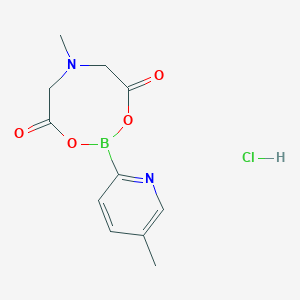
![3-Aminospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13543039.png)
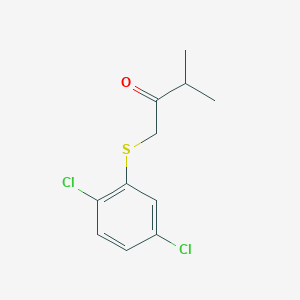


![ethyl4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylatehydrochloride](/img/structure/B13543067.png)
![5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)
